

CAS number and molecular formula of 2-lodo-1,3,4-oxadiazole

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Compound of Interest

Compound Name: 2-lodo-1,3,4-oxadiazole

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2-lodo-1,3,4-oxadiazole: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-lodo-1,3,4-oxadiazole**, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural features, this molecule holds potential as a versatile building block for the synthesis of more complex derivatives with diverse biological activities. This document outlines its chemical properties, plausible synthetic routes, expected reactivity, and potential applications based on the known characteristics of the **1,3,4-oxadiazole** scaffold.

Chemical Identity and Properties

2-lodo-1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, with an iodine atom substituted at the 2-position.

Table 1: Chemical and Physical Properties of 2-lodo-1,3,4-oxadiazole



Property	Value	Source
CAS Number	2384542-06-5	Internal Search
Molecular Formula	C ₂ HIN ₂ O	Internal Search
Molecular Weight	195.95 g/mol	Internal Search

While specific experimental data for **2-lodo-1,3,4-oxadiazole** is limited in publicly available literature, its properties can be inferred from related **1,3,4-oxadiazole** derivatives. The presence of the electron-withdrawing oxadiazole ring and the bulky, polarizable iodine atom are expected to influence its solubility, reactivity, and biological interactions.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **2-lodo-1,3,4-oxadiazole** is not readily available. However, based on established methods for the synthesis of **1,3,4-oxadiazole** derivatives, a plausible synthetic route can be proposed. One common and effective method involves the oxidative cyclization of a suitable precursor, such as an acylhydrazone or a thiosemicarbazide, often utilizing iodine as a reagent.

Proposed Synthetic Pathway: Iodine-Mediated Oxidative Cyclization

A likely synthetic approach involves the reaction of formylhydrazine with an iodinating agent, followed by cyclization. Alternatively, a precursor such as 2-amino-1,3,4-oxadiazole could undergo a Sandmeyer-type reaction to introduce the iodo group. A general iodine-mediated oxidative cyclization protocol for 2-amino-substituted 1,3,4-oxadiazoles has been described, which could be adapted.[1]

General Experimental Protocol for Iodine-Mediated Synthesis of 2-Amino-1,3,4-oxadiazoles (Adaptable for **2-Iodo-1,3,4-oxadiazole**)[1]

This protocol serves as a general guideline and would require optimization for the specific synthesis of **2-lodo-1,3,4-oxadiazole**.

• Step 1: Precursor Formation: A suitable aldehyde is condensed with semicarbazide to form a semicarbazone.



- Step 2: Oxidative Cyclization: The semicarbazone is then treated with iodine in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol). The iodine mediates the oxidative C-O bond formation, leading to the 1,3,4-oxadiazole ring.
- Step 3: Work-up and Purification: The reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine. The product is then extracted with an organic solvent, dried, and purified using techniques such as column chromatography or recrystallization.

Reactivity and Potential Applications

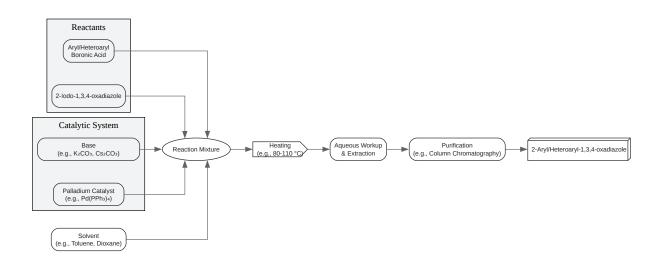
The reactivity of **2-lodo-1,3,4-oxadiazole** is expected to be dictated by the C-I bond, making it a valuable substrate for cross-coupling reactions.

Suzuki Cross-Coupling Reactions

The carbon-iodine bond in **2-lodo-1,3,4-oxadiazole** is a prime site for palladium-catalyzed Suzuki cross-coupling reactions.[2][3][4][5][6] This reaction allows for the formation of a new carbon-carbon bond by coupling the oxadiazole with a boronic acid or its ester. This versatility enables the synthesis of a wide array of 2-aryl or 2-heteroaryl-1,3,4-oxadiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. [7][8][9][10][11]

Experimental Workflow: Suzuki Cross-Coupling of 2-lodo-1,3,4-oxadiazole





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Caption: General workflow for a Suzuki cross-coupling reaction involving **2-lodo-1,3,4-oxadiazole**.

Quantitative Data (Expected Spectral Characteristics)

While specific spectral data for **2-lodo-1,3,4-oxadiazole** is not available, the expected characteristics can be predicted based on the analysis of related **1,3,4-oxadiazole** derivatives. [12][13]

Table 2: Predicted Spectral Data for 2-lodo-1,3,4-oxadiazole



Technique	Expected Peaks/Signals	
¹ H NMR	A singlet in the downfield region (δ 8.0-9.0 ppm) corresponding to the C5-H proton.	
¹³ C NMR	Two signals are expected for the carbon atoms of the oxadiazole ring. The C2 carbon, bonded to iodine, would appear at a lower field compared to the C5 carbon.	
IR Spectroscopy	Characteristic peaks for C=N stretching (around 1600-1650 cm $^{-1}$), C-O-C stretching (around 1000-1250 cm $^{-1}$), and C-I stretching (around 500-600 cm $^{-1}$).	
Mass Spectrometry	The molecular ion peak (M+) would be observed at m/z 196, with a characteristic isotopic pattern due to the presence of iodine.	

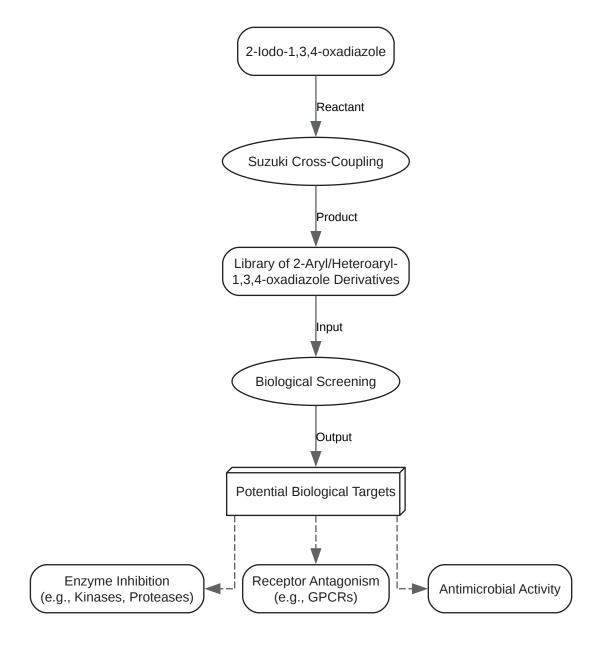
Biological Significance and Signaling Pathways

The 1,3,4-oxadiazole ring is a well-known pharmacophore present in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[8][9][10][11] The introduction of an iodine atom can enhance these activities or introduce new pharmacological profiles due to its ability to form halogen bonds and its influence on the lipophilicity of the molecule.

While no specific signaling pathways involving **2-lodo-1,3,4-oxadiazole** have been elucidated, its derivatives, obtained through reactions like Suzuki coupling, could potentially target a variety of biological pathways. For instance, many 1,3,4-oxadiazole-containing compounds have been shown to act as enzyme inhibitors or receptor antagonists.

Logical Relationship: From **2-lodo-1,3,4-oxadiazole** to Potential Biological Targets





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Caption: The utility of **2-lodo-1,3,4-oxadiazole** as a scaffold for generating diverse derivatives for biological screening.

Conclusion

2-lodo-1,3,4-oxadiazole represents a valuable, yet underexplored, building block in synthetic and medicinal chemistry. Its predicted reactivity, particularly in cross-coupling reactions, opens avenues for the creation of diverse libraries of 1,3,4-oxadiazole derivatives. Further research



into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully unlock its potential in the development of novel therapeutic agents.

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